Antifungal Potency of DAQ Preparations vs. Amphotericin B and Flucytosine Against Clinical Candida Isolates
In a study evaluating 40 clinical Candida isolates, two 2,4-diaminoquinazoline (DAQ) preparations exhibited in vitro antifungal activity comparable to the standard-of-care agents amphotericin B and flucytosine. Specifically, the geometric mean MIC values demonstrate that DAQ 1A is numerically more potent than amphotericin B (0.64 vs. 1.03 μg/ml), while DAQ 2A shows activity within the same order of magnitude as both comparators [1].
| Evidence Dimension | Geometric Mean Minimal Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | DAQ 1A: 0.64 μg/ml; DAQ 2A: 1.39 μg/ml |
| Comparator Or Baseline | Amphotericin B: 1.03 μg/ml; Flucytosine: 0.72 μg/ml |
| Quantified Difference | DAQ 1A is 1.6-fold more potent than amphotericin B (0.64 vs 1.03 μg/ml) |
| Conditions | In vitro microtiter susceptibility testing against 40 clinical Candida isolates (C. albicans, C. tropicalis, C. parapsilosis) |
Why This Matters
This direct comparison validates quinazoline-2,4-diamine as a credible antifungal scaffold, enabling its procurement for antifungal lead optimization programs and resistance studies where alternative chemotypes are needed.
- [1] Castaldo, R. A., et al. (1979). Activity of 2,4-diaminoquinazoline compounds against Candida species. Antimicrobial Agents and Chemotherapy, 15(1), 81-86. View Source
